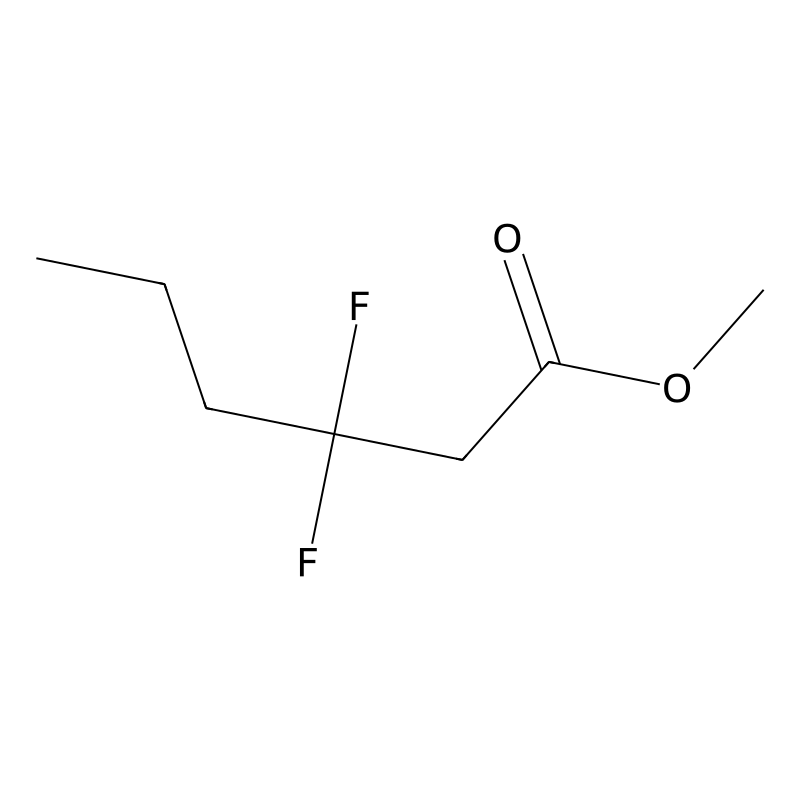

Methyl 3,3-difluorohexanoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3,3-difluorohexanoate is an organic compound characterized by its molecular formula . It is an ester formed from the reaction of hexanoic acid and methanol, where two fluorine atoms are substituted at the third carbon of the hexanoate chain. The presence of fluorine atoms imparts unique chemical properties, including increased lipophilicity and potential bioactivity, making it a compound of interest in various fields such as pharmaceuticals and agrochemicals.

- Esterification: The formation of methyl 3,3-difluorohexanoate typically involves the esterification reaction between hexanoic acid and methanol in the presence of an acid catalyst.

- Nucleophilic Substitution: The fluorine atoms can undergo nucleophilic substitution reactions, allowing for modifications that can lead to different derivatives.

- Hydrolysis: Under acidic or basic conditions, methyl 3,3-difluorohexanoate can be hydrolyzed back into its parent acid and alcohol.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

Several methods exist for synthesizing methyl 3,3-difluorohexanoate:

- Direct Esterification: This method involves reacting hexanoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to promote ester formation.

- Fluorination of Hexanoic Acid: Hexanoic acid can be fluorinated using reagents like sulfur tetrafluoride or other fluorinating agents before undergoing esterification with methanol.

- Transesterification: This process involves exchanging the alkoxy group of an ester with another alcohol (in this case, methanol) under suitable conditions.

These methods allow for the production of methyl 3,3-difluorohexanoate with varying degrees of efficiency and yield depending on reaction conditions.

Methyl 3,3-difluorohexanoate has potential applications in various fields:

- Pharmaceuticals: Due to its unique structure, it may serve as a scaffold for developing new drugs with improved efficacy and reduced side effects.

- Agrochemicals: Its properties may be useful in formulating pesticides or herbicides that require enhanced stability and effectiveness.

- Fluorinated Materials: The compound could contribute to the development of specialty materials with desirable physical properties due to the presence of fluorine.

Methyl 3,3-difluorohexanoate shares structural similarities with various other fluorinated esters. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2,2-difluoropropanoate | Shorter carbon chain; potential use in flavoring | |

| Methyl 4-fluorobutanoate | Contains one fluorine atom; different chain length | |

| Ethyl 3,3-difluorohexanoate | Ethyl group instead of methyl; altered lipophilicity |

Uniqueness

Methyl 3,3-difluorohexanoate is unique due to its specific position of fluorination on the hexanoate chain. This positioning can significantly influence its chemical reactivity and biological interactions compared to other similar compounds. The combination of a six-carbon chain with two fluorine substituents at a pivotal position provides distinctive properties that may enhance its utility in targeted applications such as drug design and agricultural chemicals.